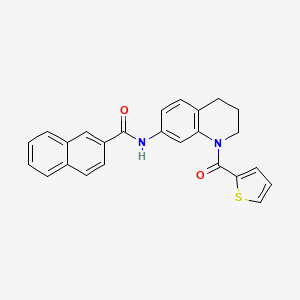

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-naphthamide

Description

N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-naphthamide is a tetrahydroquinoline derivative featuring a thiophene-2-carbonyl substituent at the 1-position and a 2-naphthamide group at the 7-position of the tetrahydroquinoline core.

Properties

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2S/c28-24(20-10-9-17-5-1-2-6-19(17)15-20)26-21-12-11-18-7-3-13-27(22(18)16-21)25(29)23-8-4-14-30-23/h1-2,4-6,8-12,14-16H,3,7,13H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVYOOPWGYGIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-naphthamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-2-carbonyl chloride, which can be synthesized from thiophene-2-carboxylic acid using oxalyl chloride . This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline to form the thiophene-2-carbonyl-tetrahydroquinoline derivative. Finally, this intermediate is coupled with 2-naphthamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the naphthamide group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-naphthamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-naphthamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiophene and naphthamide groups can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s unique structure can be compared to similar derivatives by analyzing substituent variations and their implications:

Key Observations :

- The 2-naphthamide group in the target compound introduces a planar aromatic system, likely enhancing stacking interactions with hydrophobic protein pockets compared to smaller substituents like 3-methylphenyl (G502-0240) .

- The thiophene-2-carbonyl moiety is shared with G502-0240 and other derivatives, suggesting a conserved role in target binding or solubility modulation .

Physicochemical Properties

| Property | Target Compound | G502-0240 | Compound 28 | Compound 10a |

|---|---|---|---|---|

| Molecular Weight | ~428.5 (calculated) | 390.5 | ~450 (estimated) | ~460 (estimated) |

| logP | ~5.1 (predicted) | 4.76 | ~3.2 (amidine reduces logP) | ~4.9 (CF3O increases logP) |

| Hydrogen Bond Acceptors | 4 | 4 | 5 | 5 |

| Polar Surface Area | ~80 Ų | 78.4 Ų | ~100 Ų | ~90 Ų |

Insights :

- The absence of ionizable groups (unlike amidines in Compound 28) may limit solubility in physiological buffers .

Biological Activity

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-naphthamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores the compound's structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is . The structure integrates a thiophene moiety and a naphthamide group, which facilitate interactions with various biological targets. The unique combination of functional groups may confer distinct pharmacological properties.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities:

- Antimicrobial Activity : Compounds containing thiophene and tetrahydroquinoline rings have shown effectiveness against various bacterial strains.

- Antitumor Properties : Structural analogs have been evaluated for their ability to inhibit tumor cell proliferation.

- Neuroprotective Effects : Some derivatives are being investigated for their potential in neurodegenerative disease models.

The primary mechanism of action for this compound involves its interaction with specific biological macromolecules. The compound is believed to modulate neurotransmission pathways, particularly those involving serotonin receptors. This interaction can lead to alterations in perception and mood.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of thiophene derivatives. The researchers found that compounds similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiophene Derivative A | E. coli | 32 |

| Thiophene Derivative B | S. aureus | 16 |

| Naphthamide Analog | Pseudomonas aeruginosa | 64 |

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study assessed its effects on breast cancer cells (MCF-7) and reported an IC50 value of 25 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Research published in Neuroscience Letters investigated the neuroprotective effects of thiophene-based compounds in models of neurodegeneration. The study indicated that this compound could reduce oxidative stress markers and improve neuronal survival rates in vitro.

Q & A

Q. What synthetic routes are used to prepare N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-naphthamide, and how is its purity validated?

The compound is synthesized via multi-step protocols involving coupling reactions between thiophene-2-carbonyl derivatives and tetrahydroquinoline intermediates. For example, similar analogs are prepared by reacting tert-butyl-protected piperidine intermediates with thiophene-2-carboximidamide under acidic conditions, followed by deprotection using HCl . Purity is confirmed via HPLC (>95%) and structural validation through H NMR and mass spectrometry (MS). For instance, tert-butyl-4-(6-(thiophene-2-carboximidamido)-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (69) was characterized with a 60.6% yield and HPLC purity of 97.1% .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Key techniques include:

- H NMR : Identifies proton environments, such as the thiophene carbonyl group (δ ~7.5–8.0 ppm) and tetrahydroquinoline backbone (δ ~1.5–4.0 ppm for aliphatic protons) .

- MS (ESI) : Validates molecular weight, e.g., [M+H] peaks matching theoretical values .

- X-ray crystallography : Resolves stereochemistry and torsion angles (e.g., thiophene vs. naphthamide ring dihedral angles), as seen in related compounds with 47.0°–56.4° rotational differences between aromatic systems .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

Salt formation (e.g., dihydrochloride derivatives) improves aqueous solubility. For example, treating freebase compounds with 1 M HCl in methanol yields stable salts with retained HPLC purity . Stability is assessed via accelerated degradation studies under varying pH and temperature conditions, monitored by HPLC .

Advanced Research Questions

Q. What structural features confer selectivity for neuronal nitric oxide synthase (nNOS) over endothelial (eNOS) and inducible (iNOS) isoforms?

The tetrahydroquinoline scaffold and thiophene-2-carbonyl group are critical. Modifications to the amine side chain (e.g., piperidin-4-yl vs. 2-(methylamino)ethyl) enhance nNOS binding. For example, N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide showed >100-fold selectivity for nNOS over eNOS/iNOS in radioactive enzyme assays . Computational docking reveals hydrogen bonding between the thiophene carbonyl and nNOS heme propionate residues, absent in other isoforms .

Q. How do crystallographic data inform structure-activity relationship (SAR) studies?

X-ray structures of analogs (e.g., N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide) reveal:

- Torsion angles : Thiophene-naphthamide dihedral angles (~47°–56°) influence steric compatibility with the nNOS active site .

- Hydrogen bonding : Interactions between the carboximidamide group and Glu592 in nNOS are essential for potency .

- Salt bridges : Protonated amine side chains form ionic interactions with Asp597, improving binding affinity .

Q. What methodologies resolve contradictions in SAR data across analogs?

- Comparative molecular field analysis (CoMFA) : Evaluates steric/electrostatic contributions to activity differences. For instance, bulkier substituents at the tetrahydroquinoline 1-position reduce eNOS off-target effects .

- Free-energy perturbation (FEP) calculations : Quantifies binding energy changes due to minor structural variations (e.g., methyl vs. ethyl side chains) .

- Enzyme kinetics : Measures and values under standardized conditions (e.g., recombinant human NOS isoforms expressed in Sf9 cells) to normalize variability .

Q. How are computational tools integrated into lead optimization?

- Pharmacophore modeling : Identifies essential features (e.g., hydrogen bond acceptors, aromatic rings) using active/inactive analogs. A 4-feature model (hydrophobic core, two H-bond acceptors, cationic center) guided the design of preclinical candidates .

- Molecular dynamics (MD) : Simulates ligand-receptor interactions over time, highlighting stable binding poses vs. transient interactions .

- Virtual screening : Prioritizes derivatives with predicted nNOS selectivity from libraries (>10 compounds), reducing synthetic effort .

Methodological Considerations

Q. How are radiolabeled assays optimized for evaluating NOS inhibition?

- Substrate : H-L-arginine is used, with activity quantified via H-citrulline formation.

- Conditions : 100 mM Tris-HCl (pH 7.4), 1 mM NADPH, 10 μM BH, 1 μM CaM, 100 nM calmodulin .

- Data normalization : Results are expressed as % inhibition vs. control (e.g., 10 μM 1400W as a reference inhibitor) .

Q. What strategies mitigate batch-to-batch variability in biological assays?

- Standardized synthesis : Strict control of reaction parameters (e.g., HCl concentration during salt formation) ensures consistent purity .

- Internal controls : Include a reference inhibitor (e.g., S-methyl-L-thiocitrulline) in every assay plate .

- Blinded testing : Compounds are coded to prevent observer bias during data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.